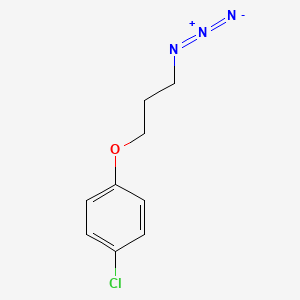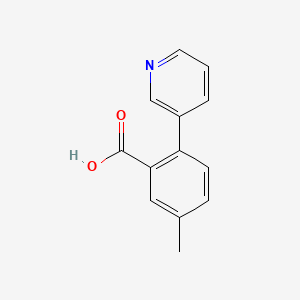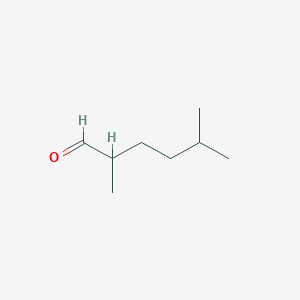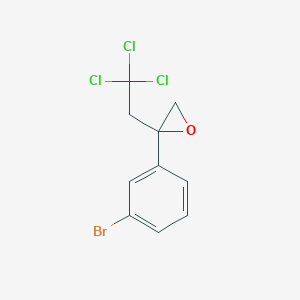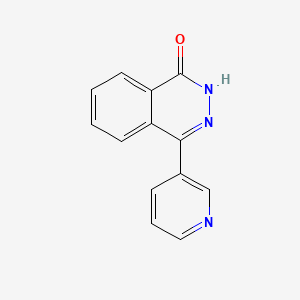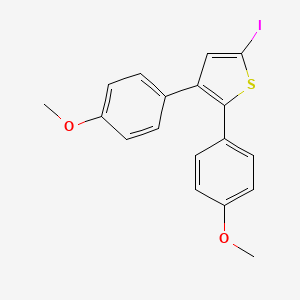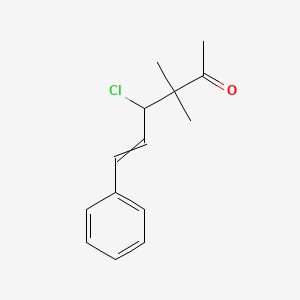
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide
Vue d'ensemble
Description
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a pyrimidinyl group at the N-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 2-methylbenzoic acid to introduce the nitro group at the 5-position. This is followed by the formation of the benzamide core through an amide coupling reaction with pyrimidin-5-amine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or iron powder with hydrochloric acid.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.
Major Products
Reduction: 2-methyl-5-amino-N-(pyrimidin-5-yl)benzamide.
Substitution: Halogenated derivatives such as 2-methyl-5-nitro-N-(5-bromopyrimidin-2-yl)benzamide.
Applications De Recherche Scientifique
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the pyrimidinyl group can bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-5-nitrobenzamide: Lacks the pyrimidinyl group, resulting in different biological activities.
5-nitro-N-(pyrimidin-5-yl)benzamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is unique due to the presence of both the nitro and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C12H10N4O3 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-10(16(18)19)4-11(8)12(17)15-9-5-13-7-14-6-9/h2-7H,1H3,(H,15,17) |
Clé InChI |
PSBGCAWYJQGOBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CN=CN=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
